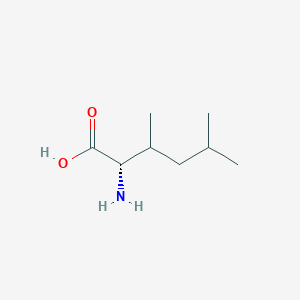
(2S)-2-Amino-3,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3,5-dimethylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom of a hexanoic acid chain, which also contains two methyl groups at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3,5-dimethylhexanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 3,5-dimethylhexanoic acid and appropriate reagents to introduce the amino group at the second carbon position. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize efficient and cost-effective methods. These methods often include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction parameters to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(2S)-2-Amino-3,5-dimethylhexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3,5-dimethylhexanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: An amino acid with a similar structure but different functional groups.
(2S)-2-Aminocyclobutane-1-carboxylic acid: Another amino acid with a different carbon backbone.
Uniqueness
(2S)-2-Amino-3,5-dimethylhexanoic acid is unique due to its specific arrangement of methyl groups and the presence of an amino group at the second carbon position
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2S)-2-amino-3,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)4-6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
ODXUKGZVQGQZIV-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)CC(C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


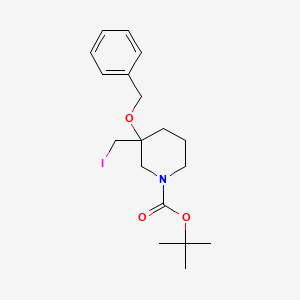
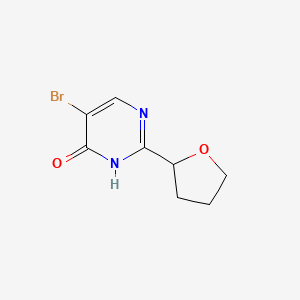
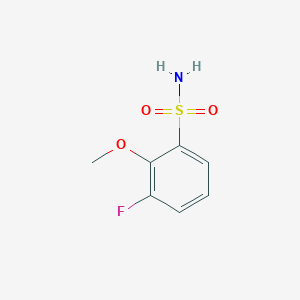
![4-[(3-Methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B13288260.png)
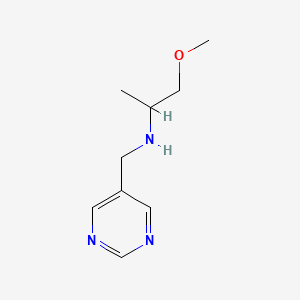
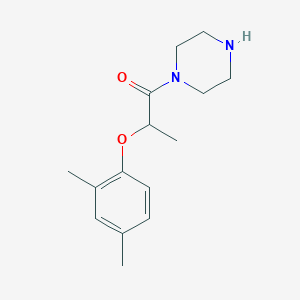
![2-Oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B13288281.png)

![Methyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B13288303.png)
![(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B13288306.png)
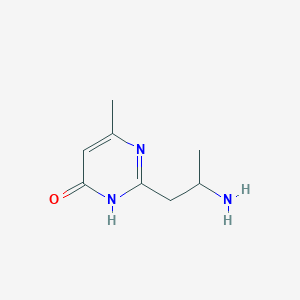
![5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13288315.png)
![2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13288322.png)
![4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13288326.png)
